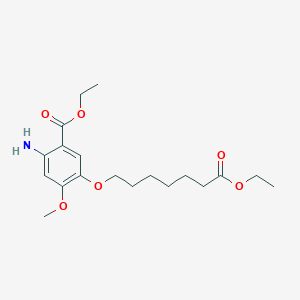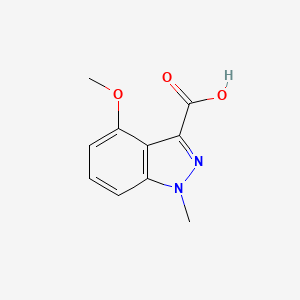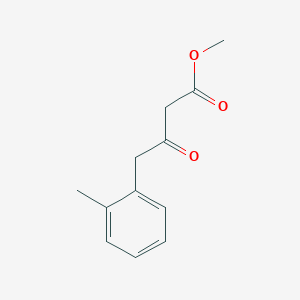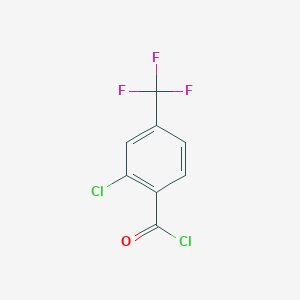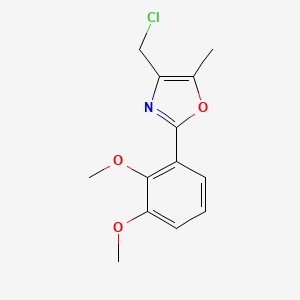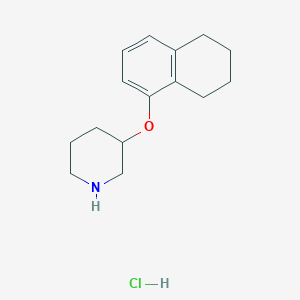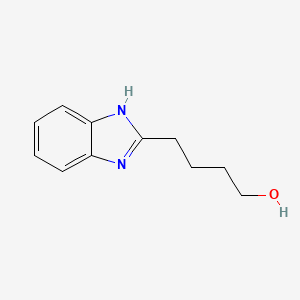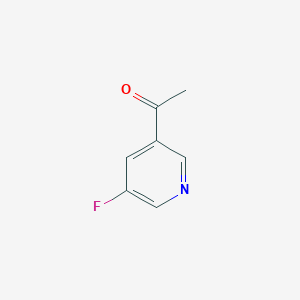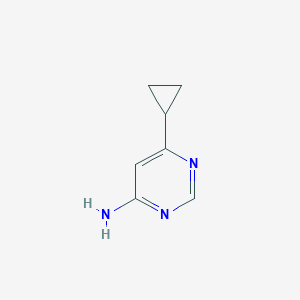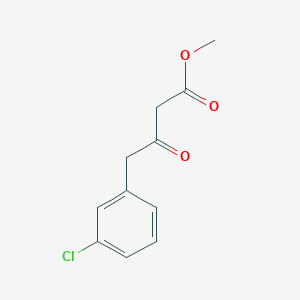
3-オキソ-4-(3-クロロフェニル)ブタン酸メチル
概要
説明
“Methyl 3-oxo-4-(3-chlorophenyl)butanoate” is a chemical compound that belongs to the family of beta-keto esters. It has a molecular weight of 226.66 . The IUPAC name for this compound is methyl 4-(3-chlorophenyl)-3-oxobutanoate .
Molecular Structure Analysis
The InChI code for “Methyl 3-oxo-4-(3-chlorophenyl)butanoate” is 1S/C11H11ClO3/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.科学的研究の応用
有機合成と医薬品化学
この化合物は、特に潜在的な薬効を持つ複雑な分子の構築において、有機合成における汎用的な中間体として役立ちます。 例えば、ピペラジン誘導体の合成に使用できます。これは、薬物動態的特性を向上させる能力のために医薬品に広く見られます 。これらの誘導体は、抗ヒスタミン薬、抗寄生虫薬、抗真菌薬、抗菌薬、抗ウイルス薬、抗精神病薬、抗うつ薬、抗炎症薬、抗凝固薬、抗腫瘍薬、および抗糖尿病薬などのさまざまな状態の治療に適用されています。
材料科学
化合物の化学構造は改変に適しており、新素材開発の候補となっています。 例えば、この化合物の誘導体は、有機半導体の合成や有機発光ダイオード(OLED)の構成要素として使用できます。これにより、電子デバイスおよび光電子デバイスの進歩に貢献します .
神経薬理学
化合物がピペラジン誘導体の合成における潜在的な役割を考えると、パーキンソン病やアルツハイマー病などの神経疾患を標的とする薬剤の開発に検討できます。 血液脳関門を通過できる分子を作成する能力は、神経薬理学における新しい治療法の可能性を開きます .
Safety and Hazards
作用機序
Target of Action
It’s known to react with symmetric allylic diacetates or dicarbonates .
Mode of Action
The compound interacts with its targets through a chemical reaction. In the presence of a palladium catalyst, it reacts with symmetric allylic diacetates or dicarbonates to give dihydrofurans .
Biochemical Pathways
The production of dihydrofurans suggests it may influence pathways involving these compounds .
Result of Action
The generation of dihydrofurans could suggest potential impacts on cellular processes involving these compounds .
Action Environment
The requirement of a palladium catalyst for its reaction suggests that the presence of specific catalysts in the environment could influence its action .
生化学分析
Biochemical Properties
Methyl 3-oxo-4-(3-chlorophenyl)butanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with symmetric allylic diacetates or dicarbonates in the presence of a palladium catalyst to give dihydrofurans . This reaction highlights its role in organic synthesis, particularly in the formation of complex molecular structures. The compound’s interaction with enzymes and proteins can lead to the formation of new chemical bonds, facilitating various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-oxo-4-(3-chlorophenyl)butanoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors . The long-term effects of the compound on cellular function can vary depending on its concentration and the duration of exposure. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to significant changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of Methyl 3-oxo-4-(3-chlorophenyl)butanoate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These findings highlight the importance of determining the appropriate dosage for specific applications to minimize potential adverse effects.
Metabolic Pathways
Methyl 3-oxo-4-(3-chlorophenyl)butanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels within the cell. For instance, its interaction with specific enzymes can lead to the production of intermediate compounds that participate in further biochemical reactions . These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of Methyl 3-oxo-4-(3-chlorophenyl)butanoate within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Additionally, the compound’s distribution within tissues can vary depending on its chemical properties and the presence of specific transport mechanisms.
Subcellular Localization
Methyl 3-oxo-4-(3-chlorophenyl)butanoate exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall biochemical activity. For instance, the compound’s presence in the mitochondria can influence mitochondrial function and energy production, while its localization in the nucleus can affect gene expression and cellular regulation.
特性
IUPAC Name |
methyl 4-(3-chlorophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFLZWMDSJSEKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[2,3-C]pyridine-7-carboxylic acid](/img/structure/B1390136.png)

